4-cyclopropyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound belonging to the pyranoquinoline family. This compound is characterized by its unique structural motif, which includes a cyclopropyl group and a pyranoquinoline core. Pyranoquinolines are known for their diverse biological activities and are found in various natural products with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyranoquinolines, including 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE, typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as Yb(OTf)3 .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the pyranoquinoline core.
Scientific Research Applications
4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying:
Anticancer Properties: Pyranoquinolines have shown cytotoxicity against cancer cells, making them potential anticancer agents.
Antibacterial and Antifungal Activities: The compound exhibits antibacterial and antifungal properties, useful in developing new antimicrobial agents.
Anti-inflammatory Effects: Pyranoquinolines can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with various molecular targets and pathways. For instance, it can inhibit calcium signaling, TNF-α production, and nitric oxide production, which are crucial in inflammatory and immune responses . The compound’s ability to interfere with these pathways underlies its biological activities, including anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE include other pyranoquinolines and furoquinolines. Examples are:
Zanthosimuline: An alkaloid with cytotoxic properties against cancer cells.
Huajiaosimuline: Another alkaloid with similar biological activities.
Araliopsine: A furoquinoline derivative with antimicrobial and antimalarial activities.
Uniqueness
What sets 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE apart from similar compounds is its specific structural features, such as the cyclopropyl group and the pyranoquinoline core. These features contribute to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H13NO3 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-cyclopropyl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C15H13NO3/c17-12-7-10(8-5-6-8)13-14(19-12)9-3-1-2-4-11(9)16-15(13)18/h1-4,8,10H,5-7H2,(H,16,18) |
InChI Key |
GGSUMTXMWIAWDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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